molecular formula C7H7NOS B15397734 S-Pyridin-4-yl ethanethioate CAS No. 36875-66-8

S-Pyridin-4-yl ethanethioate

Cat. No.: B15397734
CAS No.: 36875-66-8
M. Wt: 153.20 g/mol
InChI Key: GEVGAAAZQMTZTR-UHFFFAOYSA-N
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Description

S-Pyridin-4-yl ethanethioate (CAS: Not specified; Molecular Formula: C₇H₇NOS) is a sulfur-containing heterocyclic compound featuring a pyridine ring linked to an ethanethioate group. The thioester functional group (C=S-O) distinguishes it from conventional oxygen-based esters, imparting distinct electronic and steric properties. Pyridine’s aromaticity and basicity, combined with the thioester’s enhanced lipophilicity, make this compound relevant in medicinal chemistry and materials science.

Properties

CAS No.

36875-66-8

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

S-pyridin-4-yl ethanethioate

InChI

InChI=1S/C7H7NOS/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3

InChI Key

GEVGAAAZQMTZTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Piperidin-4-yl Esters and Thioesters

Piperidin-4-yl esters, such as Ethyl 2-(piperidin-4-yl)acetate (: C₉H₁₇NO₂, MW 185.23 g/mol) and 2,2,6,6-tetramethylpiperidin-4-yl acetate (: C₁₃H₂₅NO₂, MW 235.34 g/mol), share a saturated six-membered ring system. Key differences include:

  • Functional Groups : Thioesters exhibit lower polarity and higher lipophilicity (log P ~1.5*) compared to oxygen esters (log P ~0.98–2.3) due to sulfur’s larger atomic radius and weaker hydrogen-bonding capacity .

Chain Length and Substituent Effects

highlights piperidin-4-yl esters with varying alkyl chains (C1–C9). Longer chains increase log P (e.g., 2,2,6,6-tetramethylpiperidin-4-yl nonanoate: log P ~4.1) but reduce aqueous solubility. S-Pyridin-4-yl ethanethioate’s ethyl chain balances moderate lipophilicity and solubility (predicted solubility: ~10.2 mg/mL) .

Physicochemical Properties and Bioactivity

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Formula MW (g/mol) log P* Solubility (mg/mL)* BBB Permeability*
S-Pyridin-4-yl ethanethioate C₇H₇NOS 153.20 1.5 10.2 Low
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 185.23 0.98 25.6 High
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₃H₂₅NO₂ 235.34 2.3 5.8 Moderate

Notes:

  • BBB Permeability : Oxygen esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) show higher blood-brain barrier penetration due to optimal log P (~1–2) . Thioesters’ higher log P may limit CNS uptake.
  • Solubility : Thioesters’ lower hydrogen-bonding capacity reduces aqueous solubility compared to esters.

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